molecular formula C8H14O B091662 3-Methylhept-1-yn-3-ol CAS No. 17356-17-1

3-Methylhept-1-yn-3-ol

Cat. No.: B091662
CAS No.: 17356-17-1
M. Wt: 126.2 g/mol
InChI Key: KHKXRZKMAVADSE-UHFFFAOYSA-N
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Description

3-Methylhept-1-yn-3-ol: is an organic compound with the molecular formula C8H14O . It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylacetone Route: One common method for synthesizing 3-Methylhept-1-yn-3-ol involves the reaction of allylacetone with appropriate reagents to introduce the triple bond and hydroxyl group.

    Dicobalt Hexacarbonyl Complex: Another method involves the cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylhept-1-yn-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3-Methylhept-1-yn-3-ol, an organic compound with the molecular formula C8H14OC_8H_{14}O, is classified as a propargylic alcohol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C8H14OC_8H_{14}O
  • Log Kow : Estimated at 1.79, indicating moderate hydrophobicity which influences its biological interactions.

Target of Action

The compound can form complexes with transition metals such as dicobalt hexacarbonyl, leading to significant biochemical transformations. The interaction results in the formation of cyclized products like 3-oxabicyclo[3.3.0]octenes through intramolecular cyclization processes.

Mode of Action

The cyclization process is influenced by the chemical environment and can be performed on chromatographic adsorbents. This reaction pathway illustrates the compound's potential utility in synthetic organic chemistry.

Biochemical Pathways

The biological activity of this compound can be further understood through its oxidation and reduction reactions:

  • Oxidation : Converts the hydroxyl group into carbonyls (ketones or aldehydes).
  • Reduction : Can transform the triple bond into alkenes or alkanes.
    These reactions are critical for synthesizing various derivatives that may possess distinct biological activities.

Medicinal Chemistry Applications

While specific biological activities of this compound are not extensively documented, its derivatives have shown promise in medicinal chemistry. The compound serves as a building block for synthesizing complex molecules that exhibit anticancer properties and other therapeutic effects .

Case Studies

  • Antiproliferative Activity : Research has highlighted that certain derivatives of propargylic alcohols exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated inhibition of cell growth in leukemia and breast cancer models, suggesting potential for further exploration in cancer therapy .
  • Corrosion Inhibition : Studies indicate that propargylic alcohols can act as corrosion inhibitors in acidic environments, showcasing their utility beyond biological applications . The protective effects observed in steel corrosion studies may hint at underlying biochemical interactions that warrant further investigation.

Research Findings and Data Tables

Property Value/Description
Molecular Weight130.20 g/mol
Log Kow1.79
Oxidation ProductsKetones or Aldehydes
Reduction ProductsAlkenes or Alkanes

Properties

IUPAC Name

3-methylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXRZKMAVADSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398181
Record name 3-methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17356-17-1
Record name 3-methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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